Potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-3-sulfonate is a complex organic compound that features a piperidine ring substituted with a sulfonate group and a cyclohexylphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-3-sulfonate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.
Introduction of the Cyclohexylphenylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclohexylphenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonate group, potentially converting it to a sulfinic or sulfenic acid derivative.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfinic or sulfenic acid derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, Potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-3-sulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. The piperidine ring is a common motif in many bioactive molecules, and the presence of the sulfonate group can enhance solubility and bioavailability.
Medicine
Medicinally, compounds containing piperidine and sulfonate groups have been explored for their potential as therapeutic agents. This compound could be studied for its effects on various biological targets, including receptors and enzymes.
Industry
In industry, this compound might be used in the formulation of specialty chemicals, such as surfactants or additives in polymer production. Its unique properties could enhance the performance of these materials in specific applications.
Mechanism of Action
The mechanism of action of Potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-3-sulfonate would depend on its specific application. In a biological context, it could interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The sulfonate group may enhance the compound’s ability to interact with polar sites on proteins, while the cyclohexylphenylmethyl group could facilitate hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Potassium;1-[(4-phenylmethyl)piperidine-3-sulfonate]
- Potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-4-sulfonate
- Potassium;1-[(4-cyclohexylphenyl)methyl]pyrrolidine-3-sulfonate
Uniqueness
Potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-3-sulfonate is unique due to the specific positioning of the sulfonate group on the piperidine ring and the presence of the cyclohexylphenylmethyl moiety. This combination of structural features can impart distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-3-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S.K/c20-23(21,22)18-7-4-12-19(14-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16;/h8-11,16,18H,1-7,12-14H2,(H,20,21,22);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIAMLBNWBXZCJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CN3CCCC(C3)S(=O)(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26KNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.